N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3,4-dimethylbenzamide, commonly referred to as "Compound X," is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
Scientific Research Applications
Radioligand Development for Brain Imaging
One significant application of structurally related compounds is in the development of radioligands for brain imaging. For instance, the use of iodine-123 labelled ligands for in vivo imaging of benzodiazepine receptor sites in the human brain demonstrates the potential of cyclopropyl-oxadiazolyl derivatives in neuroimaging (J. Kuikka et al., 1996). This research underscores the compound's utility in mapping brain activity and understanding neurological diseases.
Investigation of Environmental Toxins
Another area of application is the study of environmental exposure to toxic compounds, where similar chemical structures have been analyzed for their presence and impact on human health. Research on the exposure to organophosphorus and pyrethroid pesticides provides insights into the environmental distribution of toxic substances and their potential health implications (Kateryna Babina et al., 2012). This type of study is crucial for developing strategies to mitigate exposure and protect public health.
Metabolic Pathway Analysis
Compounds with similar frameworks are utilized in studying metabolic pathways, particularly in understanding how specific enzymes metabolize various substances. For example, research on the metabolism of heterocyclic amines in humans and rodents at low doses highlights the role of specific metabolic enzymes in processing potential carcinogens (K. Turteltaub et al., 1999). This research is fundamental in pharmacology and toxicology, providing insights into drug development and safety evaluation.
Clinical and Experimental Therapeutics
Lastly, the therapeutic potential of compounds within this chemical family is explored through experimental and clinical studies. For instance, studies on AMCA (a compound with a somewhat similar structure) and its antifibrinolytically active properties demonstrate the pharmaceutical applications of these compounds in treating conditions like bleeding disorders (L. Andersson et al., 2009). This exploration is vital for discovering new drugs and understanding their mechanisms of action.
properties
IUPAC Name |
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-13-6-7-16(12-14(13)2)18(24)22-20(10-4-3-5-11-20)19-21-17(23-25-19)15-8-9-15/h6-7,12,15H,3-5,8-11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZJEINFYNCVMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2(CCCCC2)C3=NC(=NO3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3,4-dimethylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.